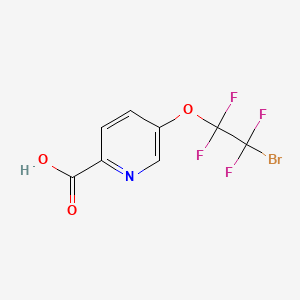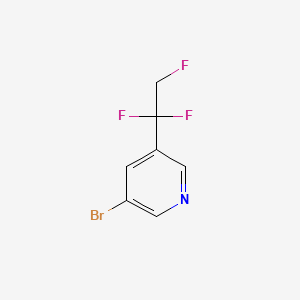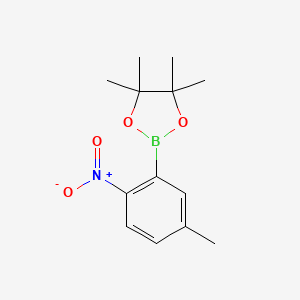![molecular formula C13H7BrClNS B13461959 4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile is an organic compound with the molecular formula C13H7BrClNS. It is characterized by the presence of a bromophenyl group, a sulfanyl group, and a chlorobenzonitrile moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile typically involves the reaction of 3-bromothiophenol with 2-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromophenyl and chlorobenzonitrile groups.
Oxidation and Reduction: The sulfanyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert the nitrile group to amines.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate (K2CO3) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from the oxidation of the sulfanyl group.
Amines: Formed from the reduction of the nitrile group.
Biaryl Compounds: Formed from coupling reactions with other aromatic compounds.
Scientific Research Applications
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its sulfanyl group can undergo oxidation, leading to the generation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenylsulfanyl)pyruvate: Shares the bromophenylsulfanyl group but differs in the presence of a pyruvate moiety.
3-[(2-Bromophenyl)sulfanyl]-6-chloro-4,5-dimethylpyridazine: Contains a similar bromophenylsulfanyl group but has a pyridazine ring instead of a benzonitrile.
Uniqueness
4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile is unique due to its combination of a bromophenylsulfanyl group with a chlorobenzonitrile moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H7BrClNS |
|---|---|
Molecular Weight |
324.62 g/mol |
IUPAC Name |
4-(3-bromophenyl)sulfanyl-2-chlorobenzonitrile |
InChI |
InChI=1S/C13H7BrClNS/c14-10-2-1-3-11(6-10)17-12-5-4-9(8-16)13(15)7-12/h1-7H |
InChI Key |
YQMWVKZSDIXCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)SC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


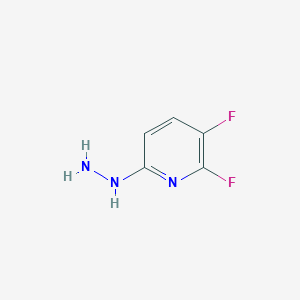
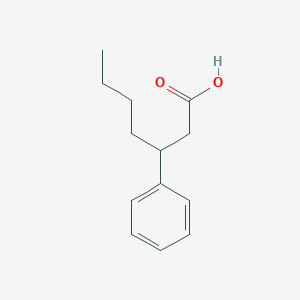
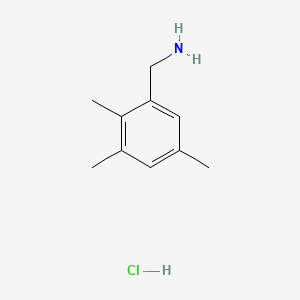

![Tert-butyl[2,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane](/img/structure/B13461902.png)
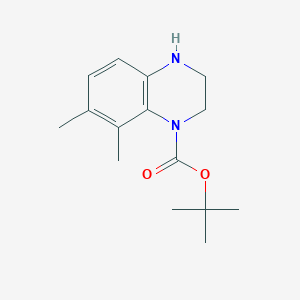

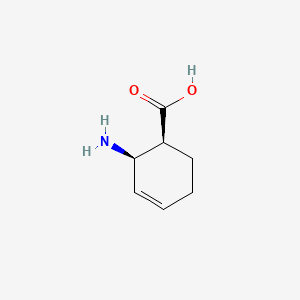
![1-Oxa-7-azaspiro[4.4]non-3-ene](/img/structure/B13461926.png)
